molecular formula C11H18N4O B11728471 1-Isopropyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine

1-Isopropyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B11728471
M. Wt: 222.29 g/mol
InChI Key: BJCPYSJXRKUHCA-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves the reaction of isopropylamine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and higher yields. The use of automated reactors and precise control of reaction parameters are crucial in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Isopropyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Isopropyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-5-amine
  • 1-Isopropyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Uniqueness

1-Isopropyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

(3-amino-1-propan-2-ylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H18N4O/c1-8(2)15-7-9(10(12)13-15)11(16)14-5-3-4-6-14/h7-8H,3-6H2,1-2H3,(H2,12,13)

InChI Key

BJCPYSJXRKUHCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)N2CCCC2

Origin of Product

United States

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